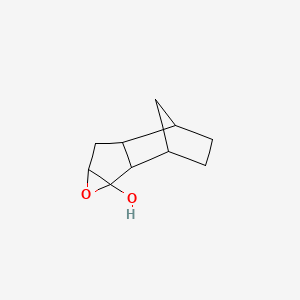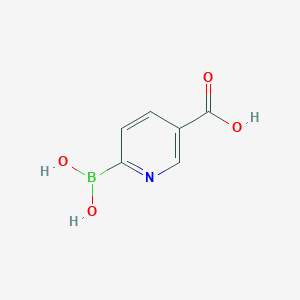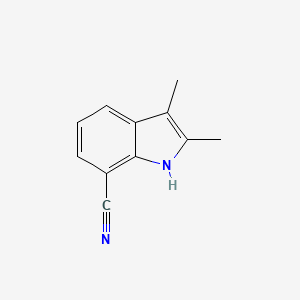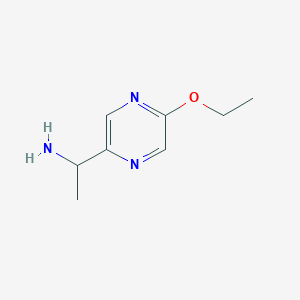
2-Methylquinoxaline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinoxaline-6-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H7N3. It is a derivative of quinoxaline, which is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of a nitrile group at the 6th position and a methyl group at the 2nd position of the quinoxaline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoxaline-6-carbonitrile typically involves the condensation of 2-methylquinoxaline with a suitable nitrile source. One common method is the reaction of 2-methylquinoxaline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoxaline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Quinoxaline-6-carboxylic acid.
Reduction: 2-Methylquinoxaline-6-amine.
Substitution: Various halogenated quinoxaline derivatives.
Scientific Research Applications
2-Methylquinoxaline-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methylquinoxaline-6-carbonitrile involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division.
Pathways Involved: It can interfere with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and subsequent cell death.
Comparison with Similar Compounds
Quinoxaline: The parent compound, which lacks the methyl and nitrile groups.
2-Methylquinoxaline: Similar structure but without the nitrile group.
6-Cyanoquinoxaline: Similar structure but without the methyl group.
Uniqueness: 2-Methylquinoxaline-6-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which enhance its chemical reactivity and biological activity.
Properties
CAS No. |
397324-18-4 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methylquinoxaline-6-carbonitrile |
InChI |
InChI=1S/C10H7N3/c1-7-6-12-10-4-8(5-11)2-3-9(10)13-7/h2-4,6H,1H3 |
InChI Key |
GODJBZRKTRAHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B11913730.png)





![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)
![2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11913772.png)

